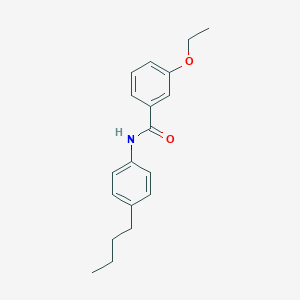

N-(4-butylphenyl)-3-ethoxybenzamide

Description

N-(4-butylphenyl)-3-ethoxybenzamide is a benzamide derivative characterized by a 4-butylphenyl group attached to the amide nitrogen and a 3-ethoxy substitution on the benzoyl moiety. The compound’s synthesis typically involves coupling 3-ethoxybenzoic acid with a 4-butylphenylamine derivative under standard amidation conditions, though yields and purity may vary depending on substituents and reaction optimization .

Properties

IUPAC Name |

N-(4-butylphenyl)-3-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-3-5-7-15-10-12-17(13-11-15)20-19(21)16-8-6-9-18(14-16)22-4-2/h6,8-14H,3-5,7H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXVCHCJHXOLPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-3-ethoxybenzamide typically involves the reaction of 4-butylaniline with 3-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or chloroform

Reaction Time: 2-4 hours

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-3-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 3-ethoxybenzoic acid derivatives.

Reduction: N-(4-butylphenyl)-3-ethoxybenzylamine.

Substitution: this compound derivatives with nitro or halogen substituents.

Scientific Research Applications

N-(4-butylphenyl)-3-ethoxybenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-butylphenyl)-4-methoxy-3-(methylamino)benzamide (Compound 31)

- Structural Differences: Replaces the 3-ethoxy group with 4-methoxy and 3-methylamino substituents.

- Synthesis: Achieved a 69% yield as a white solid, indicating higher synthetic efficiency compared to pyrimidinone-linked analogs .

N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-ethoxybenzamide (Compound 31)

- Structural Differences: Incorporates a pyrimidinone-pyrazole heterocyclic system instead of the 4-butylphenyl group.

- Synthesis : Low yield (5%) and HPLC purity of 97.3% suggest synthetic challenges due to complex heterocyclic integration .

- Activity : Targets Ca²⁺/calmodulin-stimulated adenylyl cyclase, highlighting the role of heterocycles in modulating enzyme selectivity .

N-(4-hydroxy-3-methoxybenzyl)-4-(4-((4-butylphenyl)diazenyl)phenyl)butanamide (AzCA)

- Structural Differences : Features a diazenyl linker and benzylamide group, diverging from the simple benzamide scaffold.

- Synthesis : High yield (87%) underscores the efficiency of diazenyl-based coupling strategies .

N-(4-acetylphenyl)-3-(2-phenoxyethoxy)benzamide

- Structural Differences: Substitutes the 4-butylphenyl group with a 4-acetylphenyl moiety and adds a phenoxyethoxy chain.

- Physicochemical Properties: Larger molecular weight (C₂₃H₂₁NO₄, MW = 367.4) compared to N-(4-butylphenyl)-3-ethoxybenzamide (C₁₉H₂₃NO₂, MW = 297.4), likely affecting solubility and bioavailability .

3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide

- Structural Differences: Introduces an ethoxyacetyl amino group and 4-methoxyphenyl substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.